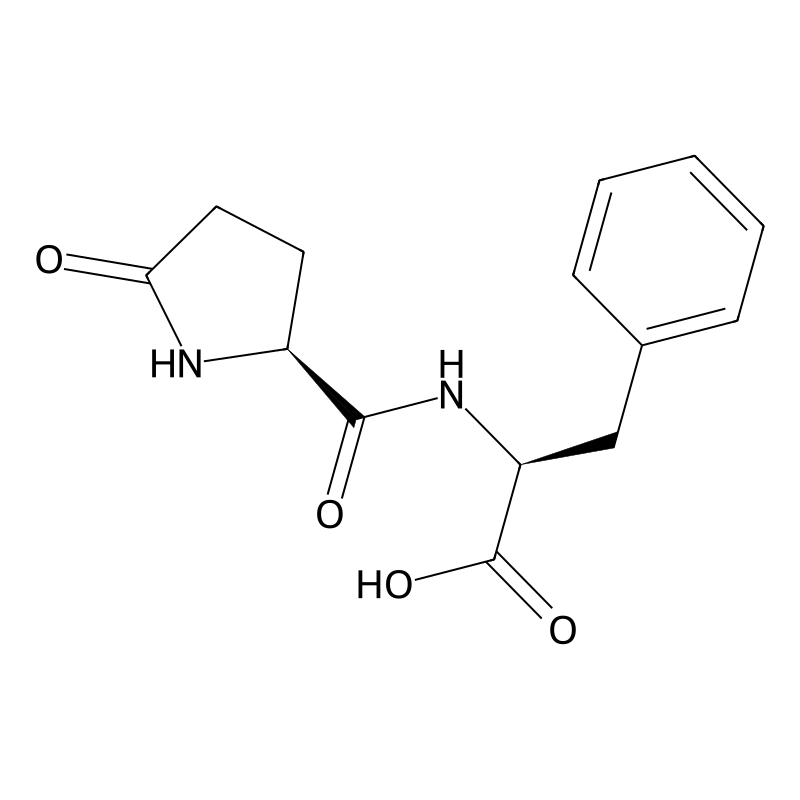Pyr-phe-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Pyr-phe-OH, also known as pyrrolophenylalanine, is a specific type of amino acid used in scientific research, particularly in the fields of biochemistry and pharmaceutical development []. Here's a closer look at its two main applications:
Peptide Synthesis
- Peptides are short chains of amino acids that play various important roles in biological processes.
- Scientists can design peptides with specific properties and functions for research purposes. Pyr-phe-OH serves as a building block for constructing these custom-made peptides due to its unique chemical structure [].
- By incorporating Pyr-phe-OH at specific positions in the peptide chain, researchers can influence the stability, conformation, and biological activity of the resulting molecule [].
Substrate for Enzyme Studies
- Enzymes are biological catalysts that accelerate specific chemical reactions within cells.
- Pyr-phe-OH can act as a substrate for certain enzymes, particularly those belonging to the class of peptidases.
- By studying how enzymes interact with Pyr-phe-OH, researchers can gain insights into enzyme function and mechanisms [].
Pyr-phe-OH, or 2-pyridyl-phenylalanine hydroxyl, is a compound characterized by its unique structure that combines a pyridine ring with a phenylalanine amino acid. Its molecular formula is C₁₄H₁₆N₂O₄, and it features both hydrophilic and hydrophobic properties due to the presence of the pyridine and phenyl groups. This structural arrangement allows Pyr-phe-OH to participate in various biological and chemical interactions, making it a compound of interest in medicinal chemistry and materials science.
As mentioned earlier, Pyr-Phe-OH serves as a substrate for PPase I. This enzyme plays a vital role in protein processing, particularly in removing N-terminal pyroglutamic acid modifications from proteins []. This modification can affect protein function, and PPase I ensures proper protein maturation and function.
- Hydrolysis: Pyr-phe-OH can undergo hydrolysis, particularly in the presence of water or enzymes, leading to the cleavage of peptide bonds.
- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
- Substitution Reactions: The aromatic rings allow for electrophilic substitution reactions, which can modify the compound's properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and various acids for hydrolysis.
Pyr-phe-OH exhibits significant biological activity, particularly in relation to its interaction with specific receptors:
- Neurotransmitter Activity: It has been studied for its role as a potential neurotransmitter or neuromodulator due to its structural similarity to amino acids involved in neurotransmission.
- Antioxidant Properties: The compound may exhibit antioxidant activity, which can help mitigate oxidative stress in biological systems.
- Enzyme Substrate: Pyr-phe-OH serves as a substrate for enzymes such as pyroglutamyl peptidase I, indicating its involvement in metabolic pathways .
The synthesis of Pyr-phe-OH can be achieved through several methods:
- Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding amino acids to a growing peptide chain anchored to a solid support. Protective groups are used to prevent unwanted reactions during synthesis.
- Solution Phase Synthesis: Involves the reaction of pyridine derivatives with phenylalanine under controlled conditions, typically utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Post-Synthetic Modifications: After initial synthesis, further modifications can be made to introduce functional groups or alter the compound's properties.
Pyr-phe-OH has diverse applications across various fields:
- Pharmaceuticals: It is investigated for potential therapeutic applications due to its biological activity.
- Materials Science: The compound can self-assemble into hydrogels at physiological pH levels, making it useful for drug delivery systems and tissue engineering .
- Biochemical Research: Pyr-phe-OH is utilized as a model compound in studies related to peptide synthesis and enzyme interactions.
Research on Pyr-phe-OH has focused on its interactions with various biological targets:
- Receptor Binding: Studies have shown that Pyr-phe-OH may interact with G protein-coupled receptors, influencing signaling pathways related to pain perception and inflammation.
- Enzymatic Reactions: As a substrate for pyroglutamyl peptidase I, it plays a role in peptide metabolism .
- Antioxidant Mechanisms: Investigations into its antioxidant properties have revealed potential protective effects against cellular oxidative damage.
Several compounds share structural or functional similarities with Pyr-phe-OH. Here are some notable examples:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Substance P | Similar C-terminal sequence | Neurotransmitter involved in pain |
| Neurokinin A | Shares structural motifs | Modulates inflammatory responses |
| Neurokinin B | Related to tachykinin family | Involved in pain and stress responses |
| L-Phenylalanine | Core amino acid structure | Precursor for neurotransmitters |
Uniqueness
Pyr-phe-OH stands out due to its specific combination of pyridine and phenylalanine structures, allowing it to engage uniquely with biological systems. Its ability to form hydrogels at physiological pH further enhances its utility compared to similar compounds.








